![molecular formula C10H8Cl2N2O2 B1309236 Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 478040-91-4](/img/structure/B1309236.png)

Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

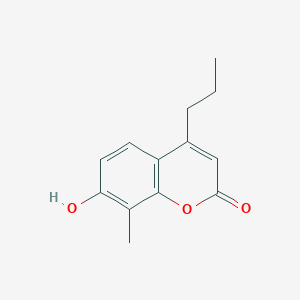

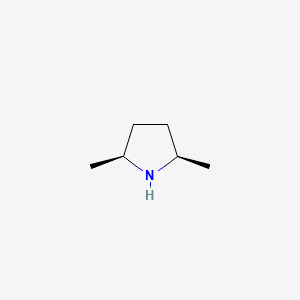

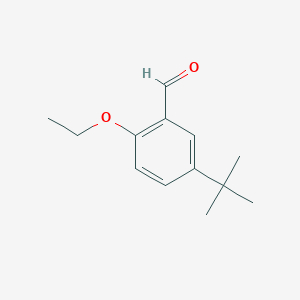

Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the CAS Number: 478040-91-4 . It has a molecular weight of 259.09 . The IUPAC name for this compound is ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8Cl2N2O2/c1-2-16-10(15)8-9(12)14-5-6(11)3-4-7(14)13-8/h3-5H,2H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Aplicaciones Científicas De Investigación

Anticancer Agents

This compound has been used in the design and synthesis of new derivatives that act as anticancer agents . These derivatives have shown submicromolar inhibitory activity against various tumor cell lines . For example, one derivative with a 3-methoxyphenyl moiety exhibits potent inhibitory activity against MCF-7 and Hela cell lines with IC50 values of 2.55 and 3.89 µM respectively .

PI3Kα Inhibitors

The compound has been used in the development of phosphatidylinositol 3-kinase (PI3K) inhibitors . PI3K is a lipid kinase that plays a key regulatory role in various cellular physiological processes including cell growth, proliferation, survival, and metabolism . Abnormal activation of the PI3K-AKT pathway is often identified as one of the major factors resulting in tumorigenesis, progression, and poor prognosis .

Cell Cycle Arrest Inducers

Derivatives of this compound have been found to induce cell cycle arrest at the G2/M phase . This is a crucial step in the process of cell division, and its disruption can lead to the death of cancer cells .

Cell Apoptosis Inducers

These derivatives have also been found to induce cell apoptosis . Apoptosis, or programmed cell death, is a mechanism that the body uses to get rid of damaged or unnecessary cells .

Antituberculosis Agents

Although not directly related to “Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate”, imidazo[1,2-a]pyridine analogues have been used in the development of antituberculosis agents . These agents have shown significant reduction of bacterial load in acute TB mouse models .

Research Chemicals

“Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate” is available for research use . It can be used in various scientific experiments to understand its properties and potential applications .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propiedades

IUPAC Name |

ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O2/c1-2-16-10(15)8-9(12)14-5-6(11)3-4-7(14)13-8/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVWUQQWDKOQHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2C=C(C=CC2=N1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396398 |

Source

|

| Record name | ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate | |

CAS RN |

478040-91-4 |

Source

|

| Record name | ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one](/img/structure/B1309161.png)

![ethyl 2-[2-(2,4-dichlorostyryl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B1309196.png)

![(E)-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-2-(methylsulfonyl)-2-propenenitrile](/img/structure/B1309198.png)